2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyrano[2,3-f]chromene derivatives.
Preparation Methods
The synthesis of 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material . The synthetic route includes a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It has shown promising anticancer activities against various human cancer cell lines.
Medicine: Its derivatives are being explored for their potential as therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can be compared with other pyrano[2,3-f]chromene derivatives, such as:
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct properties and potential applications .
Properties
Molecular Formula |
C22H20O6 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C22H20O6/c1-11-7-18-21(12(2)8-19(24)27-18)22-20(11)15(23)10-17(28-22)14-9-13(25-3)5-6-16(14)26-4/h5-9,17H,10H2,1-4H3 |
InChI Key |
XKHSPTSHTZMZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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